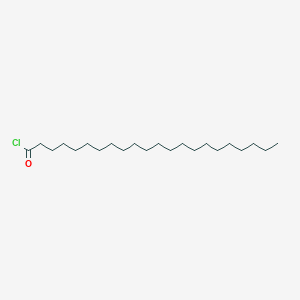
Docosanoyl chloride
Descripción general
Descripción
Docosanoyl chloride, also known as Behenoyl chloride or Behenic acid chloride, is a long-chain fatty acid derivative . It is commonly used in research and industry applications.
Molecular Structure Analysis
The molecular formula of Docosanoyl chloride is C22H43ClO . Its structure consists of a 22-carbon chain with a chloride (Cl) attached to the carbonyl carbon (C=O) at one end .Physical And Chemical Properties Analysis
Docosanoyl chloride is a liquid at room temperature . It has a molecular weight of 359.03 .Aplicaciones Científicas De Investigación
Use in the Synthesis of Aromatic Hydroxyketones
- Application Summary: Docosanoyl chloride is used in the synthesis of aromatic hydroxyketones derived from docosanoic acids .
- Method of Application: The synthesis involves the reaction of docosanoyl chloride with various phenols in the presence of a catalyst such as aluminium chloride or boron trifluoride . The reaction conditions vary depending on the specific hydroxyketone being synthesized .
- Results or Outcomes: The reaction yields various aromatic hydroxyketones, including 1-(2-Hydroxyphenyl)-13-docosen-1-one, 1-(4-Hydroxyphenyl)-13-docosen-1-one, and 1-(2,3,4-Trihydroxyphenyl)-1-docosanone . These compounds have potential applications in various fields, including the treatment of leprosy and protection against radiation .
Production of Docosanol
- Application Summary: Docosanoyl chloride is used in the production of Docosanol , an antiviral medication used to treat orofacial herpes sores .
- Method of Application: The production process involves the reduction of Docosanoyl chloride to Docosanol . The specific methods and conditions for this process can vary and are often proprietary to the pharmaceutical company producing the drug .
- Results or Outcomes: The outcome of this process is the production of Docosanol, a medication that exhibits antiviral activity against many lipid enveloped viruses including herpes simplex virus (HSV) . Docosanol speeds the healing of cold sores and fever blisters on the face or lips .
Use in Lipid Research
- Application Summary: Docosanoyl chloride, also known as Behenoyl chloride, n-Docosanoyl chloride, Behenic acid chloride is a product in category FA Chlorides . It is used in lipid research .
- Method of Application: The specific methods of application can vary depending on the particular research study .
- Results or Outcomes: The outcomes can vary widely depending on the specific research study .
Use in Drug Delivery Systems
- Application Summary: Docosanoyl chloride has been used in the development of drug delivery systems .
- Method of Application: The specific methods of application can vary depending on the particular research study .
- Results or Outcomes: The outcomes can vary widely depending on the specific research study .
Direcciones Futuras
Docosanoyl chloride could potentially be used in the synthesis of new compounds for various applications. For instance, a study has shown successful delivery of Zidovudine-loaded Docosanol Nanostructured Lipid Carriers (Docosanol NLCs) into the rat brain, suggesting potential applications in drug delivery .
Propiedades
IUPAC Name |
docosanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHQYNCAWSGBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399367 | |
| Record name | Docosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Docosanoyl chloride | |
CAS RN |
21132-76-3 | |
| Record name | Docosanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21132-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)




![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)




![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)
![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)